Cas no 391927-03-0 (Phenol, 2-(5-oxazolyl)-)

Phenol, 2-(5-oxazolyl)-, is a heterocyclic compound featuring a phenol group linked to an oxazole ring at the 2-position. This structure imparts unique reactivity and functional properties, making it valuable in organic synthesis and pharmaceutical applications. The oxazole moiety enhances its versatility as a building block for complex molecules, particularly in medicinal chemistry, where it may serve as a precursor for bioactive compounds. Its phenolic group allows for further derivatization, enabling tailored modifications for specific applications. The compound's stability and compatibility with various reaction conditions make it a practical choice for researchers seeking to develop novel heterocyclic frameworks.
Phenol, 2-(5-oxazolyl)- structure
Phenol, 2-(5-oxazolyl)- structure
Product name:Phenol, 2-(5-oxazolyl)-
CAS No:391927-03-0
MF:C9H7NO2
MW:161.157382249832
MDL:MFCD24729988
CID:1508634
PubChem ID:22723465

Phenol, 2-(5-oxazolyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-(Oxazol-5-yl)phenol
    • Phenol, 2-(5-oxazolyl)-
    • 391927-03-0
    • QKNIWSVPXBPDDP-UHFFFAOYSA-N
    • MFCD24729988
    • DTXSID001315086
    • SCHEMBL1903692
    • 2-(5-oxazolyl)phenol
    • 2-(1,3-oxazol-5-yl)phenol
    • DB-408299
    • CS-0195585
    • A924294
    • MDL: MFCD24729988
    • Inchi: InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-5-10-6-12-9/h1-6,11H
    • InChI Key: QKNIWSVPXBPDDP-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC=C1C2=CN=CO2

Computed Properties

  • Exact Mass: 161.04771
  • Monoisotopic Mass: 161.047678466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3Ų
  • XLogP3: 1.6

Experimental Properties

  • PSA: 46.26

Phenol, 2-(5-oxazolyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB558947-500 mg
2-(Oxazol-5-yl)phenol; .
391927-03-0
500MG
€347.30 2023-04-13
Ambeed
A698883-1g
2-(Oxazol-5-yl)phenol
391927-03-0 97%
1g
$438.0 2024-04-19
abcr
AB558947-500mg
2-(Oxazol-5-yl)phenol; .
391927-03-0
500mg
€347.30 2023-08-31
abcr
AB558947-1g
2-(Oxazol-5-yl)phenol; .
391927-03-0
1g
€380.60 2025-03-19
A2B Chem LLC
BA15036-5g
2-(Oxazol-5-yl)phenol
391927-03-0 97%
5g
$972.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1266255-100mg
2-(Oxazol-5-yl)phenol
391927-03-0 97%
100mg
¥546.00 2024-05-15
Aaron
AR01K2MG-500mg
2-(Oxazol-5-yl)phenol
391927-03-0 95%
500mg
$294.00 2025-02-12
Aaron
AR01K2MG-1g
2-(Oxazol-5-yl)phenol
391927-03-0 95%
1g
$391.00 2025-02-12
A2B Chem LLC
BA15036-1g
2-(Oxazol-5-yl)phenol
391927-03-0 97%
1g
$293.00 2024-04-20
abcr
AB558947-5g
2-(Oxazol-5-yl)phenol; .
391927-03-0
5g
€1222.00 2025-03-19

Additional information on Phenol, 2-(5-oxazolyl)-

Phenol, 2-(5-oxazolyl)- (CAS No. 391927-03-0): A Key Intermediate in Modern Pharmaceutical Research

Phenol, 2-(5-oxazolyl)-, identified by its Chemical Abstracts Service (CAS) number 391927-03-0, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic aromatic derivative has garnered considerable attention due to its versatile applications in drug development and synthetic organic chemistry. The compound's unique structural features, combining a phenolic moiety with an oxazole ring, make it a valuable intermediate for constructing complex molecular architectures.

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, imparts distinct electronic and steric properties to the molecule. These properties are highly beneficial in medicinal chemistry, where precise control over molecular interactions is essential for achieving desired pharmacological effects. The presence of the phenol group further enhances the compound's reactivity, allowing for diverse functionalization strategies that can be tailored to specific therapeutic targets.

In recent years, Phenol, 2-(5-oxazolyl)- has been increasingly utilized in the synthesis of novel bioactive molecules. One notable area of research involves its application in the development of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. The oxazole moiety has been shown to mimic the binding pockets of target enzymes, while the phenolic group can be modified to optimize solubility and metabolic stability. This dual functionality makes the compound an attractive scaffold for structure-activity relationship (SAR) studies.

Moreover, the compound has found utility in the design of antimicrobial agents. The oxazole ring is known to exhibit broad-spectrum antimicrobial activity by interfering with bacterial cell wall synthesis or DNA replication. By incorporating Phenol, 2-(5-oxazolyl)- into drug candidates, researchers can enhance these antimicrobial properties while minimizing off-target effects. Preliminary studies have demonstrated promising results in vitro, suggesting its potential as a lead compound for further development.

The synthetic pathways for Phenol, 2-(5-oxazolyl)- have also been refined to improve efficiency and yield. Modern methodologies often employ transition metal-catalyzed reactions to construct the oxazole ring from readily available precursors. These catalytic approaches not only reduce reaction times but also minimize waste generation, aligning with green chemistry principles. Additionally, computational techniques have been leveraged to predict optimal reaction conditions and predict product outcomes, further streamlining the synthetic process.

Another area where Phenol, 2-(5-oxazolyl)- has made significant contributions is in the field of materials science. The compound's ability to form stable complexes with metal ions has led to its use in designing functional materials for sensors and catalysts. These materials exhibit unique electronic properties that can be exploited for applications such as gas detection or organic synthesis. The versatility of Phenol, 2-(5-oxazolyl)- underscores its importance beyond traditional pharmaceutical applications.

Recent advances in biocatalysis have also highlighted the potential of Phenol, 2-(5-oxazolyl)- as a substrate for enzyme-mediated reactions. By leveraging enzymatic systems, researchers can achieve high selectivity and mild reaction conditions for constructing complex molecules. This approach has been particularly useful in modifying the phenolic group with various functional groups while preserving the integrity of the oxazole core. Such modifications are crucial for tailoring drug candidates to specific biological pathways.

The future prospects of Phenol, 2-(5-oxazolyl)- are promising, with ongoing research exploring new therapeutic applications and synthetic innovations. As our understanding of molecular interactions continues to evolve, this compound is likely to play an even greater role in drug discovery and development. Collaborative efforts between academia and industry will be essential to translate these findings into tangible therapeutic benefits for patients worldwide.

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(CAS:391927-03-0)Phenol, 2-(5-oxazolyl)-
A924294
Purity:99%
Quantity:1g
Price ($):394.0